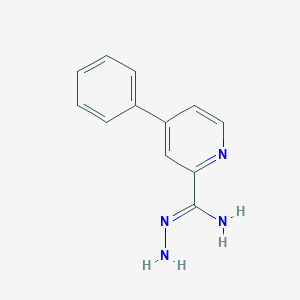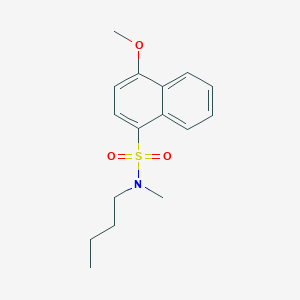
4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide, also known as MTS, is a sulfonamide derivative compound that has gained attention in scientific research due to its potential use as a biological probe for the study of protein function and structure.
Wirkmechanismus
4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide functions by reacting with cysteine residues in proteins, forming a covalent bond between the sulfonamide group of 4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide and the thiol group of cysteine. This covalent bond results in the formation of a sulfonamide-cysteine adduct, which can be detected and analyzed using various biochemical techniques.
Biochemical and Physiological Effects:
4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide has been shown to have minimal impact on protein function and stability, making it a useful tool for studying protein structure and function. Additionally, 4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide has been shown to be non-toxic and non-cytotoxic, indicating its potential for use in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide in lab experiments is its selectivity for cysteine residues, allowing for the specific labeling of these residues in proteins. Additionally, 4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide has been shown to have minimal impact on protein function and stability, making it a useful tool for studying protein structure and function. However, one limitation of 4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide is its potential for non-specific labeling of other amino acids, such as histidine and lysine. Careful experimental design and optimization can help to minimize this non-specific labeling.
Zukünftige Richtungen
Future research directions for 4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide include the development of new 4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide derivatives with improved selectivity and labeling efficiency. Additionally, the use of 4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide in combination with other protein modification reagents may allow for the study of protein-protein interactions and the identification of novel protein domains. Further research is also needed to fully understand the biochemical and physiological effects of 4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide in biological systems.
Synthesemethoden
4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide can be synthesized via a multi-step process involving the reaction of 4-methylbenzenesulfonyl chloride with 2,3,5-trimethylphenol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-methylphenylamine and methanol to yield 4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide has been used in a variety of scientific research applications, including the study of protein structure and function. Specifically, 4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide has been utilized as a protein modification reagent to selectively label cysteine residues in proteins. This labeling allows for the identification of specific protein domains and the study of protein-protein interactions.
Eigenschaften
Molekularformel |
C17H21NO3S |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
4-methoxy-2,3,5-trimethyl-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-11-6-8-15(9-7-11)18-22(19,20)16-10-12(2)17(21-5)14(4)13(16)3/h6-10,18H,1-5H3 |
InChI-Schlüssel |
YGPUKSCAVPTPIY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C(=C(C(=C2)C)OC)C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C(=C(C(=C2)C)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 4-{[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B228972.png)

![5-fluoro-2-methoxy-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229001.png)



![N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B229022.png)


